molecular formula C9H9ClN2O3 B189529 N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide CAS No. 13852-50-1

N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide

Cat. No.: B189529
CAS No.: 13852-50-1
M. Wt: 228.63 g/mol
InChI Key: URLGXKCNSXNVOM-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide is a chemical compound with the molecular formula C9H9ClN2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its pale yellow to yellow solid form and has a melting point of approximately 109.5-110°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide typically involves the reaction of 5-chloro-2-methyl-4-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 5-chloro-2-methyl-4-nitroaniline

    Reagent: Acetic anhydride

    Conditions: The reaction is typically conducted at room temperature with stirring for several hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and precise control of reaction parameters are common practices to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products Formed

Scientific Research Applications

N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research, but it is known to interact with cellular proteins and enzymes, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide: This compound is structurally similar and shares some chemical properties with N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide.

    Nintedanib Impurity 11: Another related compound used in pharmaceutical research.

Uniqueness

This compound is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its combination of a chloro, methyl, and nitro group on the phenyl ring makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

N-(5-chloro-2-methyl-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-5-3-9(12(14)15)7(10)4-8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLGXKCNSXNVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308016
Record name N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13852-50-1
Record name NSC201432
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201432
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Chloro-2-methyl-4-nitroaniline was treated with acetic anhydride in the presence of 4-dimethylaminopyridine (DMAP) in CH2Cl2 to provide N-(5-chloro-2-methyl-4-nitrophenyl)acetamide, which was reacted with vinyl magnesium bromide at −40° C. to room temperature to give N-(7-chloro-4-methyl-1H-indol-5-yl)acetamide. Deprotection of the acetyl group by heating in an aqueous HCl solution at the reflux temperature provided 5-amino-7-chloro-4-methylindole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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